2'-Chloro-5'-iodoacetophenone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-5’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method is the α-bromination of acetophenone followed by substitution reactions to introduce the chlorine and iodine atoms. For instance, the bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide as the brominating agent can be performed at 90°C in acetic acid . Subsequent reactions can introduce the iodine atom to achieve the desired compound.

Industrial Production Methods: Industrial production of 2’-Chloro-5’-iodoacetophenone may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Chloro-5’-iodoacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products:

Substitution: Formation of substituted acetophenone derivatives.

Oxidation: Formation of 2’-chloro-5’-iodobenzoic acid.

Reduction: Formation of 2’-chloro-5’-iodoethanol.

Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 2'-chloro-5'-iodoacetophenone is in cross-coupling reactions, particularly in the synthesis of biaryl compounds. It serves as a useful building block in Suzuki and Hiyama coupling reactions, where it can react with aryl boronic acids or silanes to form biaryl derivatives. These biaryl compounds have significant pharmaceutical applications due to their presence in various biologically active molecules.

Case Study: Hiyama Coupling

A study demonstrated the effectiveness of this compound in Hiyama coupling reactions, where it was successfully coupled with different aryl silanes to yield high-purity products. The reaction conditions were optimized to achieve excellent yields, showcasing the compound's utility in synthesizing complex organic structures .

Medicinal Chemistry

Potential Anticancer Agents

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, modifications of this compound have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The synthesis of these derivatives often involves the strategic use of this compound as a precursor .

Case Study: Synthesis of Anticancer Compounds

In a recent study, researchers synthesized a series of this compound derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting that this compound could be a lead structure for developing new anticancer drugs .

Analytical Chemistry

Reagent in Chemical Analysis

this compound is also employed as a reagent in analytical chemistry. Its unique chemical properties allow it to be used in the detection and quantification of various analytes through chromatographic methods. The compound's stability and reactivity make it suitable for use in developing analytical methodologies .

Environmental Chemistry

Biodegradation Studies

The environmental impact of chlorinated compounds is a critical area of research. Studies have investigated the biodegradation pathways of this compound and similar compounds, focusing on their breakdown by microbial action. Understanding these pathways is essential for assessing the environmental risks associated with chlorinated acetophenones .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for biaryl compounds via cross-coupling reactions | High yields in Hiyama coupling with aryl silanes |

| Medicinal Chemistry | Potential anticancer agent; derivatives show cytotoxicity | Significant antiproliferative effects reported |

| Analytical Chemistry | Reagent for detection and quantification | Useful in chromatographic methods |

| Environmental Chemistry | Studied for biodegradation by microbes | Pathways identified for chlorinated compounds |

Mecanismo De Acción

The mechanism of action of 2’-Chloro-5’-iodoacetophenone involves its interaction with molecular targets through its halogen atoms. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparación Con Compuestos Similares

2’-Chloroacetophenone: Lacks the iodine atom, making it less reactive in certain coupling reactions.

5’-Iodoacetophenone: Lacks the chlorine atom, affecting its substitution patterns.

2’-Bromo-5’-iodoacetophenone: Contains a bromine atom instead of chlorine, altering its chemical properties

Uniqueness: 2’-Chloro-5’-iodoacetophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and versatility in synthetic applications. Its dual halogenation allows for selective reactions and the formation of diverse products, making it valuable in research and industrial contexts .

Actividad Biológica

2'-Chloro-5'-iodoacetophenone is a halogenated acetophenone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, along with comparative analyses with related compounds.

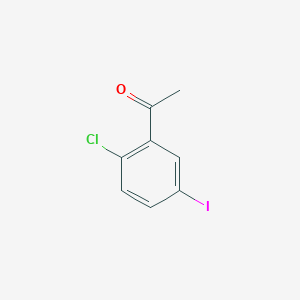

Chemical Structure and Properties

This compound is characterized by the presence of both chlorine and iodine atoms, which significantly influence its chemical reactivity and biological interactions. The compound can be represented by the following structure:

Key Properties:

- Molecular Weight: 264.49 g/mol

- Melting Point: Not widely reported, but typically within the range of similar compounds.

- Solubility: Soluble in organic solvents like ethanol and dichloromethane.

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding: The chlorine and iodine atoms can engage in halogen bonding, enhancing interactions with biological macromolecules such as proteins and nucleic acids.

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution due to its electrophilic carbonyl group, allowing it to modify biological targets.

- Oxidative Stress Induction: Some studies suggest that derivatives may induce oxidative stress in cells, leading to apoptosis in cancerous cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:

- Efficacy Against Gram-positive Bacteria: Effective against Staphylococcus aureus and Streptococcus pyogenes.

- Efficacy Against Gram-negative Bacteria: Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 50 to 200 µg/mL, indicating moderate potency compared to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism: Induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | Growth inhibition | 50 - 200 µg/mL |

| Anticancer | MCF-7, HeLa, A549 | Induction of apoptosis | IC50 ~ 30 µM |

Case Studies

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant bacteria. Results showed a significant reduction in bacterial viability compared to untreated controls, highlighting its potential as a lead compound for antibiotic development .

- Cancer Research : In a study presented at the American Association for Cancer Research, researchers reported that treatment with this compound led to a dose-dependent decrease in cell proliferation in MCF-7 cells, with notable changes in cell cycle distribution indicative of G1 phase arrest.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be contrasted with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2'-Chloroacetophenone | Lacks iodine; reduced reactivity | Weaker antimicrobial properties |

| 5'-Iodoacetophenone | Lacks chlorine; different substitution patterns | Moderate anticancer activity |

| 2'-Bromo-5'-iodoacetophenone | Contains bromine instead of chlorine; alters chemical behavior | Similar antimicrobial properties |

Propiedades

IUPAC Name |

1-(2-chloro-5-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXGGXJWYFLCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100479-73-0 | |

| Record name | 2'-Chloro-5'-iodoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.